molecular formula C15H25NO3S B6042118 Bicyclo[2.2.1]heptan-2-one, 7,7-dimethyl-1-[(1-piperidinylsulfonyl)methyl]-

Bicyclo[2.2.1]heptan-2-one, 7,7-dimethyl-1-[(1-piperidinylsulfonyl)methyl]-

Cat. No.: B6042118
M. Wt: 299.4 g/mol
InChI Key: PCWDQDRSMYNLFX-UHFFFAOYSA-N
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Description

Bicyclo[221]heptan-2-one, 7,7-dimethyl-1-[(1-piperidinylsulfonyl)methyl]- is a complex organic compound characterized by its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]heptan-2-one, 7,7-dimethyl-1-[(1-piperidinylsulfonyl)methyl]- typically involves multi-step organic reactions. One common method includes the initial formation of the bicyclic heptanone structure, followed by the introduction of the dimethyl groups and the piperidinylsulfonylmethyl group. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptan-2-one, 7,7-dimethyl-1-[(1-piperidinylsulfonyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to simplify the compound or alter its reactivity.

    Substitution: Commonly involves replacing one functional group with another, often using specific reagents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Bicyclo[2.2.1]heptan-2-one, 7,7-dimethyl-1-[(1-piperidinylsulfonyl)methyl]- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Bicyclo[2.2.1]heptan-2-one, 7,7-dimethyl-1-[(1-piperidinylsulfonyl)methyl]- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-: Known for its use in organic synthesis.

    Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, oxime: Studied for its unique chemical properties.

    Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-: Used in various chemical reactions.

Uniqueness

Bicyclo[221]heptan-2-one, 7,7-dimethyl-1-[(1-piperidinylsulfonyl)methyl]- is unique due to its specific functional groups and the resulting chemical properties

Properties

IUPAC Name

7,7-dimethyl-1-(piperidin-1-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3S/c1-14(2)12-6-7-15(14,13(17)10-12)11-20(18,19)16-8-4-3-5-9-16/h12H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWDQDRSMYNLFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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